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Abstract

YCH1899 is an investigational, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that
has demonstrated significant preclinical efficacy, particularly in cancer models that have
developed resistance to existing PARP inhibitors such as olaparib and talazoparib.[1][2][3][4]
As a phthalazin-1(2H)-one derivative, YCH1899 exhibits potent enzymatic inhibitory activity and
distinct antiproliferation effects.[2][3] Preclinical data indicate that YCH1899 retains its
sensitivity in cancer cells that have restored BRCA1/2 function or have lost 53BP1, two
common mechanisms of acquired resistance to PARP inhibitors.[1][2][3][4] This whitepaper
provides a comprehensive overview of the preclinical development of YCH1899, summarizing
key quantitative data, outlining experimental methodologies, and visualizing its mechanism of
action and development workflow.

Introduction to YCH1899 and the PARP Inhibition
Landscape

Poly(ADP-ribose) polymerases (PARPS) are a family of enzymes crucial for various cellular
functions, most notably DNA repair.[1] In cancers with deficiencies in homologous
recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads
to synthetic lethality, making PARP inhibitors a successful class of targeted therapies.[5][6]
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However, the clinical utility of approved PARP inhibitors is often limited by the development of
resistance.[2][3][4]

YCH1899 emerges as a promising next-generation PARP inhibitor designed to address this
challenge.[1][3] Its unique chemical structure and mechanism of action allow it to maintain
cytotoxic activity in resistant cancer cell lines, offering a potential new therapeutic avenue for
patients who have relapsed on prior PARP inhibitor therapy.

Quantitative Preclinical Data

The preclinical evaluation of YCH1899 has yielded significant quantitative data supporting its
potency and unique activity profile. The following tables summarize the key findings from in

vitro and in vivo studies.

ble 1- In Vi inroliferati ity of YCHLASE

. Comparison
Cell Line Type IC50 (nM) Reference
Compounds
Olaparib-Resistant ] ]
0.89 Olaparib, Talazoparib [2][3]
Cells
Talazoparib-Resistant ) )
1.13 Olaparib, Talazoparib [2][3]

Cells

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that
is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Activity of YCH1899
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Xenograft . Comparison
Dosing Outcome Reference

Model Compounds
Olaparib-
Resistant Cell- Prominent )

) Dose-dependent ] o Olaparib [L1[2113114]
Derived antitumor activity
Xenograft
Talazoparib-
Resistant Cell- Prominent )

) Dose-dependent ) o Talazoparib (11121131141
Derived antitumor activity
Xenograft

ble 3: PI Kineti ies of

Administration

Species Key Properties Reference
Route
Acceptable
Rat Oral pharmacokinetic [1112][3]
profile

Mechanism of Action and Signaling Pathways

YCH1899 functions by inhibiting PARP enzymes, which play a critical role in the repair of
single-strand DNA breaks. In cells with deficient homologous recombination (HR), such as
those with BRCA1/2 mutations, unrepaired single-strand breaks lead to the accumulation of
double-strand breaks during replication. This overwhelming DNA damage results in cell death,
a concept known as synthetic lethality.

A key feature of YCH1899 is its ability to overcome common resistance mechanisms. It retains
activity even when cancer cells restore BRCA1/2 function or lose the 53BP1 protein, which are
known to confer resistance to first-generation PARP inhibitors.[2][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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